5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound characterized by its unique trifluoromethyl group and pyrrolo[2,3-b]pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential applications as a kinase inhibitor, which are crucial in the treatment of various diseases, including cancer. The compound's chemical formula is with a molecular weight of 230.15 g/mol .
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid falls under the category of pyrrole derivatives and is recognized for its bioactive properties, particularly in the context of kinase inhibition. Its structure allows for interactions with biological targets that are relevant in pharmacology.
The synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. For example, one method may involve heating a mixture of appropriate starting materials under acidic conditions to promote cyclization while simultaneously introducing the trifluoromethyl group.
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can participate in various chemical reactions:
These reactions often require specific catalysts or conditions to facilitate the transformation while maintaining the integrity of the pyrrolopyridine scaffold.
As a kinase inhibitor, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid likely interacts with ATP-binding sites on kinases, inhibiting their activity. This inhibition can lead to reduced phosphorylation of target proteins involved in cell signaling pathways, ultimately affecting cellular proliferation and survival.
The specific binding affinity and inhibition constants for various kinases have been studied, providing insights into its potential therapeutic efficacy in cancer treatment .
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has significant applications in scientific research, particularly in drug discovery as a potential therapeutic agent targeting kinases involved in cancer pathways. Its unique chemical structure makes it a valuable candidate for further development in pharmacology and medicinal chemistry. Research continues to explore its efficacy and safety profiles for use in clinical settings.
The construction of the 7-azaindole (pyrrolo[2,3-b]pyridine) core typically employs convergent strategies involving halogenated pyridine precursors and palladium-catalyzed cross-couplings. A high-yield route (97%) to 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid starts with 5-bromo-7-azaindole (9), which undergoes Suzuki-Miyaura coupling with 1-methyl-4-pyrazoleboronic acid pinacol ester. This reaction uses bis(tri-tert-butylphosphine)palladium(0) catalyst and potassium phosphate base in N,N-dimethylacetamide at 140°C for 4 hours [1] [2]. Subsequent regioselective iodination at the 3-position with N-iodosuccinimide (NIS) yields the key intermediate for further functionalization [2] .
Alternative core assembly leverages one-pot cyclization of trifluoromethyl-containing pyridine-3-amines with α-halo carbonyls, followed by aromatization. Critical parameters include:
Table 1: Comparative Core Assembly Methods
Method | Key Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|
Suzuki Coupling | Bis(tri-t-Buphosphine)Pd(0), K₃PO₄, DMAc, 140°C | 5-(CF₃)-3-iodo-1H-pyrrolo[2,3-b]pyridine | 85–90 |
Direct Cyclization | α-bromoketones, DMSO, 120°C, 8h | 5-(CF₃)-1H-pyrrolo[2,3-b]pyridine | 60–75 |
Halogenation | NIS, DMF, rt, 2h | 3-iodo-5-(trifluoromethyl) derivative | >95 |
The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group at C5 significantly directs electrophilic and metallation reactions. Iodination at C3 occurs with >20:1 regioselectivity over C2 due to the combined electronic effects of the pyridine nitrogen and CF₃ group, enabling Suzuki couplings for carboxyl group introduction [5] . N-Protection (e.g., with phenylsulfonyl or tert-butoxycarbonyl groups) is essential prior to metal-halogen exchange to prevent competing coordination or decomposition [3] :
Key protection/deprotection sequence:1. 1-(Phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (via sulfonylation with PhSO₂Cl) 2. Directed ortho-lithiation at C2 using n-BuLi at -78°C 3. Quenching with CO₂ to install carboxylic acid 4. Deprotection: NaOH/MeOH hydrolysis
Nucleophilic displacement of C4-chloro derivatives (e.g., 4-chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) enables amine or alkoxy group installation while retaining the C2-carboxyl group. This approach is valuable for generating prodrug esters [3] . Computational studies (MetaSite 5.0) confirm that the CF₃ group minimizes metabolism at C5-C6 bonds, enhancing metabolic stability compared to methyl analogs [2].
Table 2: Regioselective Modification Outcomes
Substituent Position | Reaction Type | Regioselectivity | Key Applications |
---|---|---|---|
C3 | Electrophilic iodination | >20:1 (C3 vs C2) | Suzuki coupling for carboxylation |
C2 | Directed lithiation | Exclusive C2 attack | Direct carboxylic acid installation |
C4 | Nucleophilic substitution | Displaces Cl only | Prodrug synthesis (ester/amide formation) |
Carboxyl group installation at C2 employs three principal strategies:
Esterification optimization addresses the compound’s limited solubility:
Table 3: Carboxyl Derivatives and Properties
Derivative | Molecular Formula | Molecular Weight | Aqueous Solubility (μM) | Synthetic Yield (%) |
---|---|---|---|---|
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C₉H₅F₃N₂O₂ | 230.14 | 2–5 | 85–97 |
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | C₁₀H₇F₃N₂O₂ | 244.17 | <1 | 95 |
4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C₁₅H₈ClF₃N₂O₄S | 404.75 | <0.5 | 70 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: